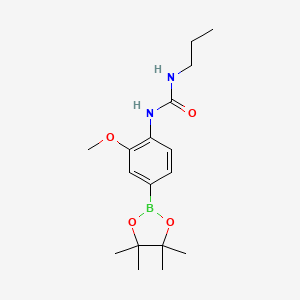

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-propylurea

Description

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-propylurea is a bifunctional organic compound featuring a urea moiety and a boronate ester group. The urea group confers hydrogen-bonding capability, making it relevant in medicinal chemistry for target binding, while the dioxaborolane ring enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-7-10-19-15(21)20-13-9-8-12(11-14(13)22-6)18-23-16(2,3)17(4,5)24-18/h8-9,11H,7,10H2,1-6H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDPPXWILVGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-propylurea is a compound characterized by its unique structural features and potential biological activities. This article reviews its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H27BN2O4

- CAS Number : 2246746-56-3

- Molecular Weight : 325.32 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing boron are often associated with anticancer properties. The dioxaborolane moiety in this compound suggests potential activity against various cancer cell lines. For instance, research has shown that similar boron-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties. Inhibitors targeting specific enzymes involved in cancer metabolism can lead to reduced tumor growth. This compound's structure allows it to interact with these enzymes effectively.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Case Study on Cell Viability : A study investigated the effects of a structurally similar compound on cell viability in human breast cancer cells (MCF-7). Results showed a significant reduction in cell proliferation when treated with the compound at varying concentrations.

- Enzyme Activity Assay : Another study evaluated the inhibition of carbonic anhydrase by a related dioxaborolane derivative. The results indicated a dose-dependent inhibition pattern, suggesting that this compound may exhibit similar effects.

Research Findings

The following table summarizes key findings from recent research on the biological activity of related compounds:

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in MCF-7 cells |

| Study 2 | Enzyme Inhibition | Dose-dependent inhibition of carbonic anhydrase |

| Study 3 | Antioxidant | Exhibited significant free radical scavenging activity |

The proposed mechanism of action for this compound involves:

- Interaction with Cellular Targets : The boron atom may form complexes with biomolecules such as proteins and nucleic acids.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Structural Analogues

A. Boronate-Containing Compounds

- 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Shares the dioxaborolane core but lacks the urea group. Its fluorinated aryl group enhances electrophilicity, increasing reactivity in cross-couplings compared to the methoxy-substituted target compound.

- Fluorinated Dioxaborolanes (e.g., CAS 936618-92-7, 214360-58-4; ): Structural similarity scores (0.82–0.91) highlight conserved boronate motifs.

B. Urea Derivatives

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (): Contains a urea group but replaces the boronate with a pyrrole-carbonyl moiety. This structural variation likely alters pharmacokinetic properties, such as solubility and membrane permeability, due to differences in hydrogen-bonding capacity and lipophilicity.

- (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas (): Features a urea linked to a triazole-imidazolidine system. The trifluoromethoxy group enhances metabolic stability compared to the target’s methoxy group, but the absence of a boronate limits utility in cross-coupling applications .

Reactivity in Cross-Coupling Reactions

The target compound’s dioxaborolane group participates in palladium-catalyzed Suzuki-Miyaura reactions, a trait shared with simpler arylboronates (). Key differences arise from substituent effects:

Table 1: Comparative Reactivity of Boronate Esters

| Compound | Substituent | Relative Reactivity* | Hydrolytic Stability* |

|---|---|---|---|

| Target Compound | 2-Methoxy | Moderate | High |

| 2-(4-Fluorophenyl)-dioxaborolane | 4-Fluoro | High | Moderate |

| 2-(3-Cyclopropyl-4-fluoro)-dioxaborolane | 3-Cyclopropyl-4-fluoro | High | Low |

*Hypothetical rankings based on electronic and steric effects .

Pharmacological Potential

While direct pharmacological data for the target compound is unavailable, insights can be drawn from urea derivatives:

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (): Demonstrates the importance of urea in hydrogen-bond interactions with biological targets. The boronate in the target may add versatility, enabling conjugation to biomolecules via cross-coupling .

- Triazole-Imidazolidine Ureas (): Highlight the role of aromatic substituents in modulating bioactivity. The target’s methoxy group may improve solubility relative to fluorinated or trifluoromethoxy analogues .

Preparation Methods

Substrate Preparation

The synthesis begins with 4-bromo-2-methoxyaniline. Bromine at the para position facilitates palladium-catalyzed coupling, while the methoxy group at the ortho position is introduced via O-methylation of a phenolic precursor using methyl iodide and potassium carbonate.

Reaction Conditions

The Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. A representative protocol involves:

-

Catalyst : Pd(dppf)Cl₂ (0.03–0.05 equiv)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane or toluene

-

Temperature : 80°C under inert atmosphere

Critical Parameters :

-

Moisture sensitivity of the boronic ester necessitates strict anhydrous conditions.

-

Prolonged reaction times (>12 h) improve conversion but risk decomposition.

Urea Formation Strategies

Isocyanate Route

The aniline intermediate reacts with propyl isocyanate in dichloromethane at 0–25°C. Triethylamine (1.1 equiv) is added to scavenge HCl:

Yield : 70–85% after silica gel purification.

Carbonyldiimidazole (CDI) Mediated Coupling

An alternative employs CDI to activate the amine:

-

Aniline + CDI → Imidazole carbamate intermediate

-

Intermediate + Propylamine → Urea

Advantage : Avoids handling toxic isocyanates.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 64–93 | 95–98 |

| Isocyanate Route | None | Et₃N | DCM | 25 | 70–85 | 98 |

| CDI-Mediated | None | None | THF | 50 | 65–75 | 97 |

Key Observations :

-

Palladium-catalyzed borylation achieves higher yields but requires rigorous oxygen-free conditions.

-

The isocyanate route offers superior purity (98%) but involves hazardous reagents.

Industrial-Scale Production and Challenges

Process Optimization

Q & A

What are the common synthetic routes for preparing 1-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-propylurea, and what key intermediates are involved?

Level: Basic

Methodological Answer:

The synthesis typically involves two stages: (1) formation of the boronate ester and (2) urea coupling.

- Boronate Ester Formation: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via Suzuki-Miyaura cross-coupling precursors or direct boronation. For example, 2-methoxy-4-bromophenyl intermediates can react with pinacolborane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .

- Urea Coupling: The aryl boronate intermediate is reacted with propyl isocyanate or a carbodiimide-activated amine. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from MeOH .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic proton environment (δ 6.5–8.0 ppm for substituted phenyl groups) and boronate ester signals (e.g., quaternary carbons adjacent to boron). ¹¹B NMR can validate boronate integrity (δ ~30 ppm) .

- LC-MS/MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₉H₂₈BN₂O₄: 377.21). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>95%) .

- X-ray Crystallography: For definitive structural confirmation, single crystals grown via slow evaporation (e.g., MeOH/EtOAc) provide bond-length and stereochemical data .

How can computational chemistry tools be applied to optimize the synthesis of this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates, identifying energetically favorable pathways. For example, assessing the activation barrier for boronate ester formation under varying catalysts .

- Condition Optimization: Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to predict optimal yields. Tools like ICReDD’s reaction design platform integrate computational and experimental feedback loops to narrow down conditions (e.g., Pd catalyst loading, solvent selection) .

- Solvent Screening: COSMO-RS simulations predict solubility and stability of intermediates, reducing trial-and-error in solvent selection .

What methodologies are recommended for resolving discrepancies in yield or purity data across different synthesis protocols?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst ratio) causing yield variations. For example, a 2³ factorial design can identify interactions between reagent equivalents, reaction time, and solvent .

- Statistical Analysis: Apply ANOVA or t-tests to compare purity data from HPLC runs. Outliers may indicate unaccounted variables (e.g., moisture sensitivity of boronate intermediates) .

- Replication Studies: Repeat protocols with strict control of anhydrous conditions (e.g., Schlenk line techniques) to assess reproducibility. Cross-validate using independent characterization methods (e.g., NMR vs. LC-MS) .

What strategies are effective for scaling up the synthesis while maintaining reaction efficiency and product stability?

Level: Advanced

Methodological Answer:

- Process Intensification: Transition from batch to flow chemistry for boronate ester synthesis. Continuous flow reactors (e.g., microfluidic chips) improve heat/mass transfer and reduce Pd catalyst decomposition .

- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression in real time, enabling rapid adjustment of parameters (e.g., pH, temperature) .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify vulnerable functional groups (e.g., urea linkage). Lyophilization or storage under argon in amber vials mitigates hydrolysis and photodegradation .

How can researchers address challenges in isolating the boronate ester intermediate during synthesis?

Level: Advanced

Methodological Answer:

- Chromatography Optimization: Use silver nitrate-impregnated silica gel to separate boronate esters from polar byproducts. Gradient elution (hexane → EtOAc) resolves co-eluting impurities .

- Crystallization Techniques: Seed the reaction mixture with pure boronate ester crystals to enhance yield. Solvent systems like toluene/heptane (7:3) promote slow crystallization, improving crystal purity .

- Boronate Protection: Introduce temporary protecting groups (e.g., trifluoroborate salts) to stabilize the intermediate during purification, followed by mild acidic deprotection .

What advanced spectroscopic methods can elucidate the electronic effects of the methoxy and boronate substituents on the phenyl ring?

Level: Advanced

Methodological Answer:

- UV-Vis Spectroscopy: Compare λₘₐₓ shifts in methoxy-substituted vs. boronate-containing analogs to assess conjugation effects. Solvatochromic studies (e.g., in DMSO vs. hexane) reveal polarity-dependent electronic transitions .

- XPS (X-ray Photoelectron Spectroscopy): Measure binding energies of boron 1s electrons (~192 eV for sp²-hybridized boron) to confirm boronate ester integrity and assess electron-withdrawing/donating effects .

- Cyclic Voltammetry: Determine redox potentials to quantify how substituents influence the aromatic ring’s electron density. For example, methoxy groups typically lower oxidation potentials due to electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.